3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide
Description
This compound is a piperazine-sulfonyl-carboxamide derivative featuring a thiophene core. Its structure includes:
- A piperazine ring substituted with a 4-chlorophenyl group at the 4-position.
- A sulfonyl bridge connecting the piperazine to the thiophene ring.
- A carboxamide group at the 2-position of the thiophene, further substituted with a 4-fluorophenylmethyl moiety.
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O3S2/c23-17-3-7-19(8-4-17)26-10-12-27(13-11-26)32(29,30)20-9-14-31-21(20)22(28)25-15-16-1-5-18(24)6-2-16/h1-9,14H,10-13,15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEWKZRCABDMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the D4 dopamine receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning and memory, and mood regulation.
Mode of Action
This compound acts as a ligand for the D4 dopamine receptor, meaning it binds to the receptor and influences its activity
Pharmacokinetics
It’s worth noting that compounds containing a piperazine ring, like this one, are often used in pharmaceuticals due to their ability to positively modulate the pharmacokinetic properties of a drug substance.
Result of Action
The molecular and cellular effects of this compound’s action would likely depend on its specific interaction with the D4 dopamine receptor. Given the receptor’s role in the dopaminergic pathways, these effects could potentially include changes in motor control, learning and memory, and mood.
Biological Activity
The compound 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C21H22ClN5O3S
- Molecular Weight : 462.0 g/mol
- IUPAC Name : this compound
- Canonical SMILES : Cn(cc1C(Nc2ccccc2)=O)nc1S(N(CC1)CCN1c(cc1)ccc1Cl)(=O)=O
Structural Features
The compound features:
- A piperazine ring , which is often associated with various pharmacological activities.
- A sulfonyl group , enhancing solubility and biological interaction.
- A thiophene ring , known for its role in various biological activities, including anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body, potentially modulating signaling pathways involved in various physiological processes. The sulfonamide group is known to inhibit carbonic anhydrase, while the piperazine moiety can affect serotonin receptors, suggesting a multifaceted mechanism of action.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown promising results in inhibiting tumor growth, with IC50 values indicating effective concentrations for cell line inhibition. The presence of electron-withdrawing groups, such as chlorine and fluorine, enhances the cytotoxicity of these compounds.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT29 (Colon Cancer) | 1.61 ± 1.92 |
| Compound B | Jurkat (Leukemia) | 1.98 ± 1.22 |
| Compound C | A431 (Skin Cancer) | < Doxorubicin |
Anticonvulsant Activity
In animal models, certain derivatives of this compound have demonstrated anticonvulsant properties without significant neurotoxicity at therapeutic doses. For example, studies reported that specific analogs exhibited protective effects against seizure activity.
Case Studies
- Study on Anticancer Activity : A comprehensive study evaluated the effects of similar thiophene-based compounds on various cancer cell lines, revealing that modifications in the phenyl ring significantly impacted their cytotoxic potential.
- Anticonvulsant Research : In a controlled study, several derivatives were tested for their anticonvulsant efficacy using the maximal electroshock seizure model, showing promising results with minimal side effects.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between the target compound and related analogs:
Key Observations:
- Piperazine Substitution : The target compound’s 4-chlorophenyl group on piperazine contrasts with the 3-chloro-2-methoxyphenyl group in , which introduces steric and electronic differences. The methoxy group in may reduce metabolic stability compared to the target’s halogens.
- Linker Diversity : The sulfonyl bridge in the target compound enhances rigidity and polarity compared to the flexible alkyl chain in or the direct carboxamide attachment in .
- Aromatic Systems: Thiophene (target and ) vs.
Pharmacological and Physicochemical Properties
Analysis :
- The target compound’s sulfonyl bridge and fluorophenylmethyl group balance lipophilicity (LogP ~3.5) and solubility, making it more drug-like than , which has higher LogP due to bulky substituents.
- Compared to , the target’s larger structure may limit blood-brain barrier penetration but improve specificity for peripheral targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
